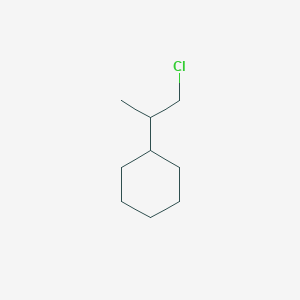
(1-Chloropropan-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloropropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of cyclohexane, where a propyl group substituted at the second position is further chlorinated at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclohexane typically involves the chlorination of propylcyclohexane. One common method is the free radical chlorination, where propylcyclohexane is treated with chlorine gas under ultraviolet light or heat to facilitate the formation of the chlorinated product. The reaction can be represented as follows:
[ \text{C}9\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{17}\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reaction conditions such as temperature, pressure, and chlorine concentration are tightly controlled to maximize yield and purity. The use of catalysts and inhibitors may also be employed to control the reaction rate and selectivity.
化学反应分析
Types of Reactions
(1-Chloropropan-2-yl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
科学研究应用
(1-Chloropropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Chloropropan-2-yl)cyclohexane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or membrane integrity.
相似化合物的比较
Similar Compounds
Cyclohexyl Chloride: Similar structure but lacks the propyl group.
(1-Bromopropan-2-yl)cyclohexane: Bromine atom instead of chlorine.
Propylcyclohexane: Lacks the halogen substitution.
Uniqueness
This detailed article provides a comprehensive overview of (1-Chloropropan-2-yl)cyclohexane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC 名称 |
1-chloropropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI 键 |
IHJVOEMDTMQZMA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
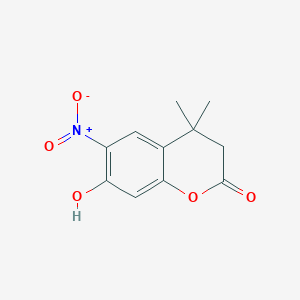
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
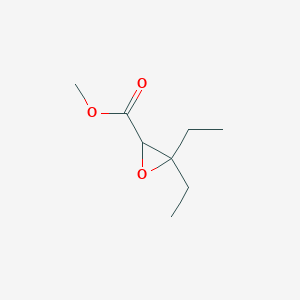
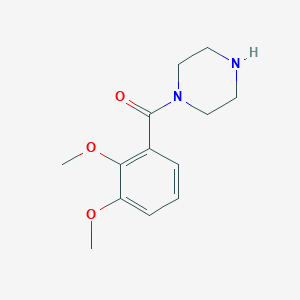
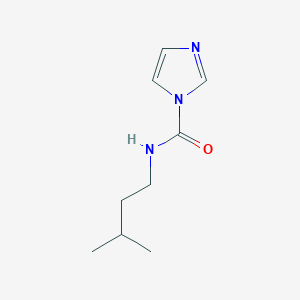

![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
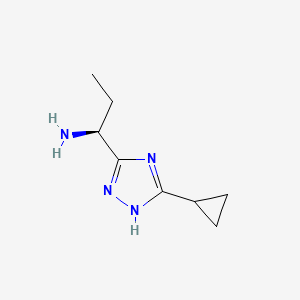
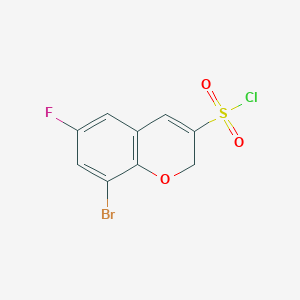
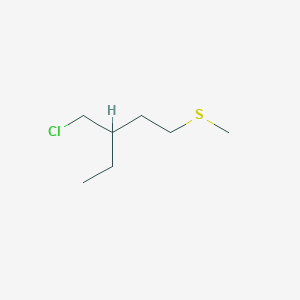
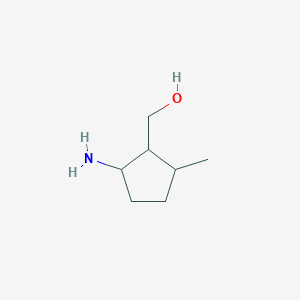
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
